Cas no 275388-05-1 (tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate)

Tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate is a chiral carbamate derivative featuring a propargylic alcohol moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically pure molecules for pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The hydroxyl and alkyne functionalities offer additional reactivity for further derivatization, such as click chemistry or cross-coupling reactions. Its well-defined stereochemistry makes it valuable for asymmetric synthesis, ensuring high enantioselectivity in downstream processes. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate structure
275388-05-1 structure
Product name:tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate
CAS No:275388-05-1
MF:C9H15NO3
MW:185.2203
MDL:MFCD18831580
CID:248116
PubChem ID:21971753

tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[(1S)-1-(hydroxymethyl)-2-propynyl]-, 1,1-dimethylethyl ester (9CI)
    • (S)-N-Boc-2-amino-3-butyn-1-ol
    • tert-butyl N-[(2S)-1-hydroxybut-3-yn-2-yl]carbamate
    • tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate
    • CS-0108101
    • Carbamic acid, [(1S)-1-(hydroxymethyl)-2-propynyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [(1S)-1-(hydroxymethyl)-2-propynyl]-, 1,1-dimethylethyl ester
    • LFPILXPLMVYREQ-ZETCQYMHSA-N
    • 275388-05-1
    • (S)-TERT-BUTYL (1-HYDROXYBUT-3-YN-2-YL)CARBAMATE
    • tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate
    • (S)-TERT-BUTYL(1-HYDROXYBUT-3-YN-2-YL)CARBAMATE
    • (S)-N-Boc-2-amino-but-3-yn-1-ol
    • DTXSID30620972
    • MFCD18831580
    • AKOS027339051
    • AS-38391
    • SCHEMBL6968497
    • tert-Butyl (S)-(1-hydroxybut-3-yn-2-yl)carbamate
    • MDL: MFCD18831580
    • Inchi: InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m0/s1
    • InChI Key: LFPILXPLMVYREQ-ZETCQYMHSA-N
    • SMILES: C#C[C@H](NC(OC(C)(C)C)=O)CO

Computed Properties

  • Exact Mass: 185.10519334g/mol
  • Monoisotopic Mass: 185.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 323.7±32.0 °C at 760 mmHg
  • Flash Point: 149.6±25.1 °C
  • PSA: 62.05000
  • LogP: 0.70960
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate Security Information

tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1076203-1g
Carbamic acid, [(1S)-1-(hydroxymethyl)-2-propynyl]-, 1,1-dimethylethyl ester (9CI)
275388-05-1 95%
1g
$1650 2022-11-02
abcr
AB447377-100 mg
(S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate, 95%; .
275388-05-1 95%
100mg
€337.10 2023-06-16
TRC
T205783-2.5mg
(S)-tert-Butyl (1-Hydroxybut-3-yn-2-yl)carbamate
275388-05-1
2.5mg
$ 50.00 2022-06-03
TRC
T205783-25mg
(S)-tert-Butyl (1-Hydroxybut-3-yn-2-yl)carbamate
275388-05-1
25mg
$ 185.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96898-500MG
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate
275388-05-1 95%
500MG
¥ 3,801.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96898-1G
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate
275388-05-1 95%
1g
¥ 5,695.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96898-100MG
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate
275388-05-1 95%
100MG
¥ 1,425.00 2023-04-13
abcr
AB447377-1 g
(S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate, 95%; .
275388-05-1 95%
1g
€1461.40 2023-06-16
A2B Chem LLC
AB32015-100mg
(S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
275388-05-1 95%
100mg
$204.00 2023-12-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96898-1g
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate
275388-05-1 95%
1g
¥5696.0 2024-04-20

tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate Related Literature

Additional information on tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate

tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate (CAS No. 275388-05-1): An Overview and Recent Advances

tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate (CAS No. 275388-05-1) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate, is a chiral carbamate that has gained considerable attention due to its unique structural features and potential biological activities.

The (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate molecule consists of a tert-butyl group, a carbamate functional group, and a chiral center at the propargylic position. The presence of the hydroxymethyl group and the propargylic structure makes this compound particularly interesting for various synthetic transformations and biological studies. The tert-butyl group provides steric protection, while the carbamate functionality can be readily manipulated for further derivatization.

Recent research has highlighted the importance of (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate in the development of novel therapeutic agents. One notable application is in the synthesis of prodrugs, where the carbamate functionality can be used to mask active pharmaceutical ingredients (APIs) to improve their pharmacokinetic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate can be effectively used as a prodrug moiety to enhance the oral bioavailability and reduce the toxicity of certain APIs.

In addition to its role in prodrug design, (S)-tert-butyl 3-hydroxybut-2-yn-1-ynylcarbamate has shown promise in the synthesis of complex natural products and bioactive molecules. The chiral center and the propargylic structure provide multiple points of functionalization, making it an attractive building block for asymmetric synthesis. A recent publication in Organic Letters reported the use of this compound in the enantioselective synthesis of a series of bioactive compounds with potential anti-inflammatory and anticancer activities.

The synthetic versatility of (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate has also been leveraged in the development of new catalysts and ligands for transition metal-catalyzed reactions. The hydroxymethyl group can serve as a coordinating site for metal ions, while the propargylic structure can participate in various coupling reactions. This dual functionality has led to the design of highly efficient catalyst systems for asymmetric hydrogenation and cross-coupling reactions.

In terms of biological studies, (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate has been investigated for its potential as a lead compound in drug discovery programs. Preclinical studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in disease pathways. For example, a derivative of (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate was found to be a selective inhibitor of histone deacetylase (HDAC), which is implicated in various cancers and neurodegenerative diseases.

The safety profile of (S)-tert-butyl 3-hydroxybut-2-yn-1-ylylcarbamate is another critical aspect that has been extensively studied. Toxicological evaluations have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal side effects observed in animal models. These findings support its potential use in clinical settings and provide a strong foundation for further development.

In conclusion, (S)-tert-butyl 3-hydroxybut-2-ylnlcarbamate (CAS No. 275388-05) is a multifaceted compound with significant implications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for researchers working on novel therapeutic agents and bioactive molecules. As ongoing research continues to uncover new applications and properties, (S)-tert-butyl 3-hydroxybut-ylnlcarbamate is poised to play an increasingly important role in advancing our understanding and treatment of various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:275388-05-1)tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate
A1084719
Purity:99%
Quantity:5g
Price ($):2317.0